

A Comprehensive Technical Guide to 4-methoxy-1H-indole-3-carbaldehyde

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Compound of Interest

Compound Name: 4-methoxy-1H-indole-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **4-methoxy-1H-indole-3-carbaldehyde** (CAS No. 90734-97-7), a pivotal heterocyclic intermediate in the fields of medicinal chemistry and organic synthesis. This document consolidates essential physicochemical data, detailed experimental protocols for its synthesis, and its application in the development of bioactive compounds. Particular focus is given to its role as a precursor and the antioxidant properties associated with indole derivatives. Visualizations of key chemical processes are provided to facilitate a deeper understanding of its synthesis and reactivity.

Chemical and Physical Properties

4-methoxy-1H-indole-3-carbaldehyde is a substituted indole derivative characterized by a methoxy group at the 4-position and a formyl group at the 3-position of the indole ring.^[1] These functional groups impart specific reactivity, making it a valuable building block in the synthesis of more complex molecules.^[1] Its properties are summarized in the table below.

Property	Value	Reference
CAS Number	90734-97-7	[2] [3] [4]
Molecular Formula	C ₁₀ H ₉ NO ₂	[2] [3] [4]
Molecular Weight	175.18 g/mol	[2] [3] [4]
Melting Point	162-163 °C	[2] [3]
Boiling Point	375.2 °C at 760 mmHg (Predicted)	[2] [3]
Density	1.273 g/cm ³ (Predicted)	[2] [3]
Appearance	Light yellow to brown solid	[3]
InChI Key	GDVCEQRAPMIJBG- UHFFFAOYSA-N	[2] [4]
SMILES	COc1ccccc2[nH]cc(C=O)c12	[4]

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction.[\[5\]](#)[\[6\]](#) This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent, which is typically formed *in situ* from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[\[5\]](#)[\[7\]](#)

Synthesis of 4-methoxy-1H-indole (Precursor)

A potential synthetic route to the precursor, 4-methoxy-1H-indole, involves a multi-step process starting from 1-methoxy-2-methyl-3-nitrobenzene.[\[3\]](#)

Step 1: Synthesis of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine[\[3\]](#)

- Dissolve 10 g of 1-methoxy-2-methyl-3-nitrobenzene in 100 ml of DMF.
- Add 8.74 ml of N,N-dimethylformamide dimethyl acetal and 5.44 ml of pyrrolidine.
- Reflux the mixture for 3 hours.

- Concentrate the mixture to half its volume under vacuum.
- Pour the remaining mixture into an ether/water mixture and extract with ether.
- Wash the organic phase with a saturated NaCl solution and dry over MgSO₄.
- Evaporate the solvent under vacuum to yield the product.

Step 2: Synthesis of 4-Methoxy-1H-indole[3]

- Activate zinc powder by stirring 150 ml in 500 ml of 0.5N HCl for 1 hour at room temperature. Filter, wash with water until neutral, then with anhydrous ethanol and ether, and dry.
- Dissolve 10 g of the product from Step 1 in 46 ml of acetic acid.
- Add 31.6 g of the activated zinc portionwise, maintaining the temperature between 20 and 30°C using an ice bath.
- Stir the reaction mixture at room temperature for 30 minutes and then filter.
- Extract the filtrate with ethyl acetate.
- Wash the organic phase with NaHCO₃ solution and saturated NaCl solution, then dry over MgSO₄.
- Evaporate the solvent under vacuum.
- Purify the residue by chromatography on silica gel, eluting with a cyclohexane/ethyl acetate gradient.

Vilsmeier-Haack Formylation of 4-methoxy-1H-indole

The following protocol is a generalized procedure for the Vilsmeier-Haack formylation of indoles, adapted for 4-methoxy-1H-indole.[5][8]

Materials:

- 4-methoxy-1H-indole

- N,N-Dimethylformamide (DMF), freshly distilled
- Phosphorus oxychloride (POCl₃), freshly distilled
- Ice-salt bath
- Crushed ice
- Sodium hydroxide (NaOH) solution
- Round-bottomed flask, mechanical stirrer, dropping funnel, thermometer

Procedure:

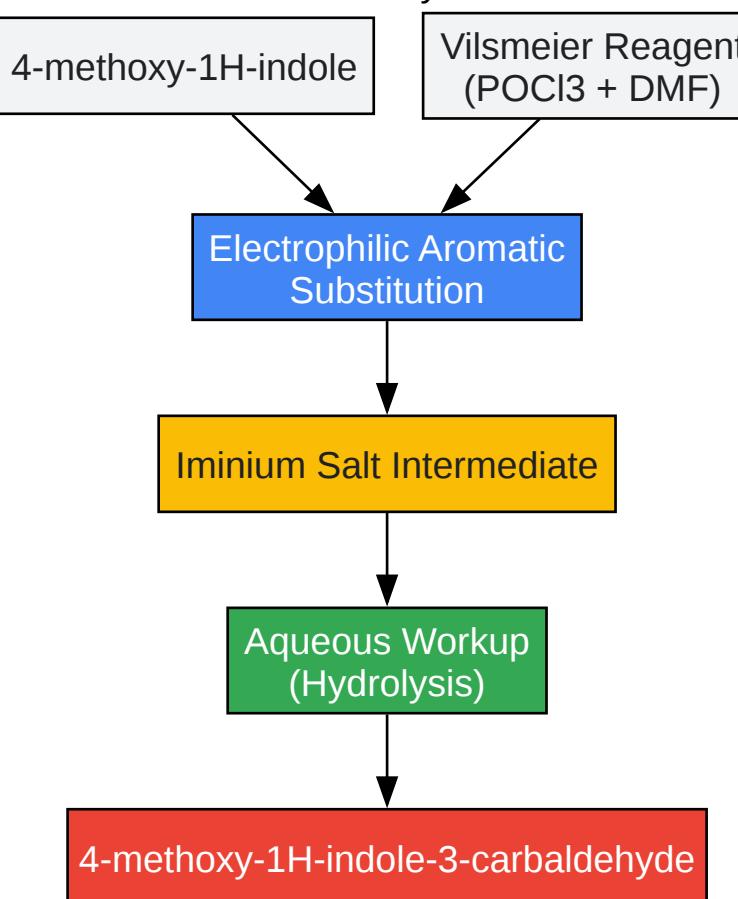
- In a three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place the required molar equivalent of freshly distilled DMF.
- Cool the flask in an ice-salt bath.
- Slowly add one molar equivalent of freshly distilled POCl₃ to the DMF with stirring over a period of 30 minutes to form the Vilsmeier reagent.
- Prepare a solution of one molar equivalent of 4-methoxy-1H-indole in DMF.
- Add the indole solution dropwise to the Vilsmeier reagent over 1 hour, ensuring the temperature does not rise above 10°C.
- After the addition is complete, allow the mixture to warm to 35°C and stir for approximately 1-2 hours until the reaction is complete (monitoring by TLC is recommended).
- Quench the reaction by carefully adding crushed ice to the reaction paste with vigorous stirring.
- Neutralize the resulting solution by the dropwise addition of a concentrated NaOH solution until the mixture is basic.
- The product, **4-methoxy-1H-indole-3-carbaldehyde**, will precipitate out of the solution.

- Collect the precipitate by filtration, wash thoroughly with water, and air-dry.
- The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Visualization of Synthetic Pathways

To better illustrate the chemical processes, the following diagrams represent the synthesis workflow and the reaction mechanism.

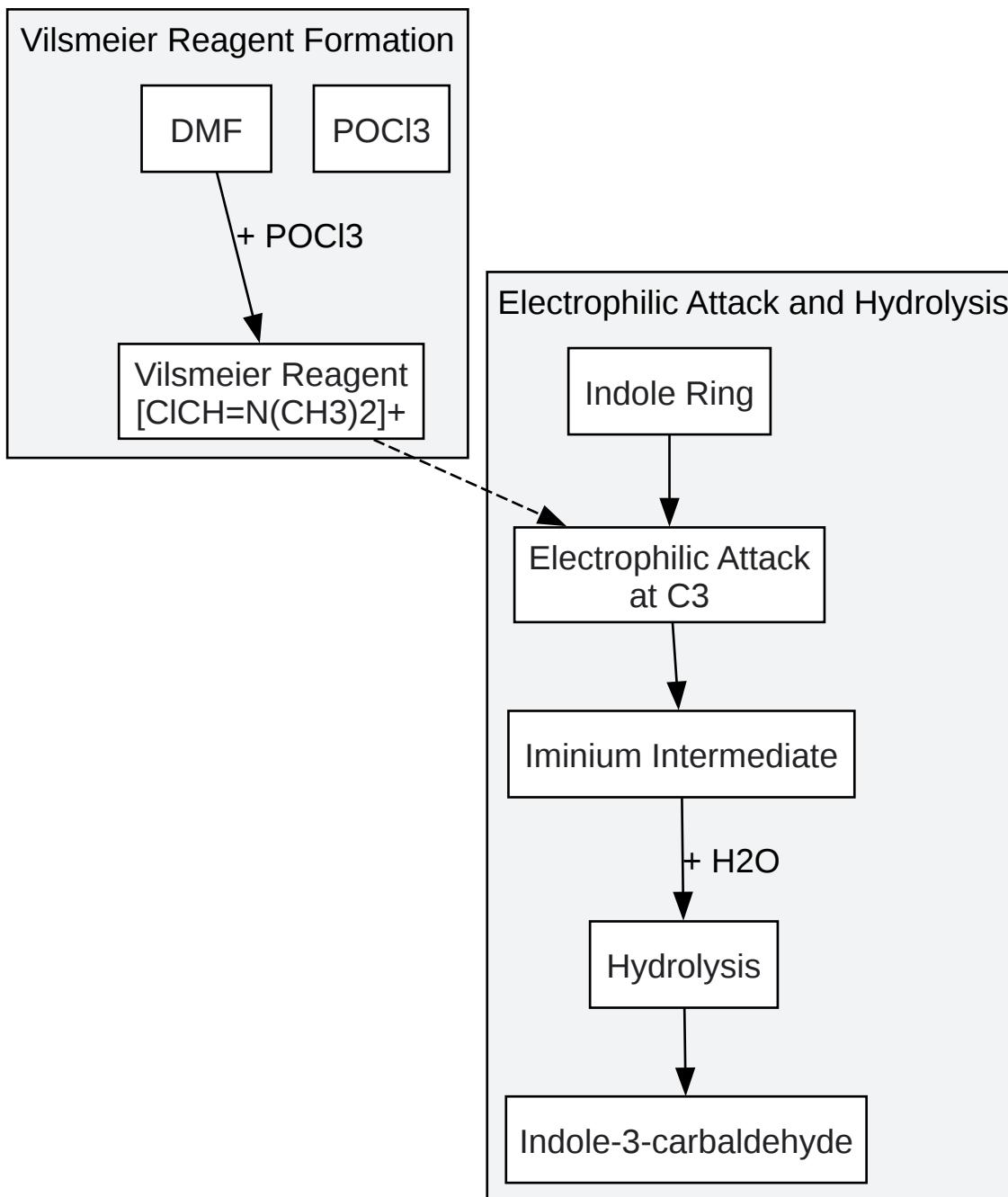
Synthesis Workflow for 4-methoxy-1H-indole-3-carbaldehyde



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Caption: A logical diagram illustrating the key stages in the synthesis of **4-methoxy-1H-indole-3-carbaldehyde** via the Vilsmeier-Haack reaction.

Vilsmeier-Haack Reaction Mechanism on Indole

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Caption: A simplified representation of the Vilsmeier-Haack reaction mechanism, showing the formation of the Vilsmeier reagent and its subsequent reaction with the indole nucleus.

Applications in Drug Development and Research

Indole-3-carboxaldehyde and its derivatives are crucial precursors for a wide range of biologically active compounds, including indole alkaloids.^{[9][10]} The aldehyde functional group is highly versatile and can readily undergo various chemical transformations such as condensation, oxidation, reduction, and the formation of Schiff bases.^{[1][10]} This reactivity allows for the construction of diverse molecular scaffolds.

Derivatives of indole-3-carboxaldehyde have been investigated for a multitude of therapeutic applications, including:

- Anticancer agents^[11]
- Anti-inflammatory agents^[11]
- Antimicrobial and Antifungal agents^[10]
- Antioxidants^[12]
- Antiviral compounds^[10]

The methoxy group at the 4-position of **4-methoxy-1H-indole-3-carbaldehyde** can influence the electronic properties and bioavailability of the final compounds, making it a valuable starting material for tuning the pharmacological profile of new drug candidates.

Biological Activity: Antioxidant Properties

Indole derivatives are recognized for their antioxidant potential.^{[12][13]} This activity is often attributed to the ability of the indole nucleus, particularly the N-H group, to donate a hydrogen atom and stabilize free radicals through resonance.^[13] The presence of electron-donating groups, such as a methoxy group, can further enhance this antioxidant capacity.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging activity of compounds.^{[2][4][14]}

Materials:

- **4-methoxy-1H-indole-3-carbaldehyde** or its derivatives

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol
- Positive control (e.g., Ascorbic acid, BHA, or Trolox)[14]
- UV/Vis spectrophotometer or microplate reader

Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and kept in the dark to prevent degradation.[4][14]
- Preparation of Test Samples: Dissolve the test compound (e.g., **4-methoxy-1H-indole-3-carbaldehyde** derivative) and the positive control in the same solvent to create stock solutions. From these, prepare a series of dilutions to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).[14]
- Reaction: In a set of test tubes or a 96-well plate, add 2 ml of each sample dilution. Then, add 2 ml of the DPPH solution to each tube/well and shake vigorously.[4]
- Incubation: Incubate the mixtures in the dark at room temperature (or 37°C) for 30 minutes. [4]
- Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer. Use the solvent as a blank for the instrument.[4][14] A control sample containing only the solvent and the DPPH solution should also be measured.
- Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:[14]

$$\% \text{ Inhibition} = [(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$$

Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test sample.

- IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC₅₀ value. A lower IC₅₀ value indicates a higher antioxidant activity.[14]

Conclusion

4-methoxy-1H-indole-3-carbaldehyde is a compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties and versatile reactivity, primarily through the Vilsmeier-Haack reaction, establish it as a valuable intermediate for synthesizing a diverse array of complex molecules. The demonstrated potential for its derivatives to exhibit a range of biological activities, including antioxidant effects, underscores its importance in the ongoing search for novel therapeutic agents. The protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage the synthetic potential of this important indole derivative.

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